tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with chloro and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Substitution reactions: Introduction of chloro and dichloro groups on the aromatic ring through electrophilic aromatic substitution.
Coupling reactions: The pyridine ring is introduced via coupling reactions such as Suzuki-Miyaura coupling.
Carbamate formation: The final step involves the formation of the tert-butyl carbamate group, typically using tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the oxadiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
tert-Butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound’s structure suggests potential use as a pesticide or herbicide, given its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate: is similar to other carbamate compounds with substituted aromatic rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring. This combination of functional groups provides the compound with unique chemical and biological properties, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C20H19Cl3N4O3 |
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Molecular Weight |
469.7 g/mol |
IUPAC Name |
tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C20H19Cl3N4O3/c1-10-26-18(27-30-10)17-13(6-12(21)7-15(17)23)11-5-14(22)16(24-8-11)9-25-19(28)29-20(2,3)4/h5-8H,9H2,1-4H3,(H,25,28) |
InChI Key |
DCEOYZZYLSXHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=C(C=C2Cl)Cl)C3=CC(=C(N=C3)CNC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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